(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane)
CAS No.: 124728-81-0
Cat. No.: VC20877650
Molecular Formula: C25H38F2O
Molecular Weight: 392.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124728-81-0 |
|---|---|
| Molecular Formula | C25H38F2O |
| Molecular Weight | 392.6 g/mol |
| IUPAC Name | 1-ethoxy-2,3-difluoro-4-[4-(4-pentylcyclohexyl)cyclohexyl]benzene |
| Standard InChI | InChI=1S/C25H38F2O/c1-3-5-6-7-18-8-10-19(11-9-18)20-12-14-21(15-13-20)22-16-17-23(28-4-2)25(27)24(22)26/h16-21H,3-15H2,1-2H3 |
| Standard InChI Key | GLZNOTOAQDMKMM-UHFFFAOYSA-N |
| SMILES | CCCCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)OCC)F)F |
| Canonical SMILES | CCCCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)OCC)F)F |
Introduction
Chemical Structure and Identification
(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) consists of two cyclohexane rings connected via a single bond, with specific substituents attached at the 4 and 4' positions respectively. The molecular structure is characterized by the trans configuration of both cyclohexane rings, where the substituents are positioned on opposite sides of the rings, resulting in a more stable and less sterically hindered structure.
Molecular Identification Data
The compound is identified by the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 124728-81-0 |
| Molecular Formula | C₂₅H₃₈F₂O |
| Molecular Weight | 392.56500 g/mol |
| IUPAC Name | 1-ethoxy-2,3-difluoro-4-[4-(4-pentylcyclohexyl)cyclohexyl]benzene |
| Synonyms | trans,trans-4''-(4-Ethoxy-2,3-difluoro-phenyl)-4-pentyl-bicyclohexyl |
The structure consists of a pentyl chain attached to one cyclohexane ring and a 4-ethoxy-2,3-difluorophenyl group attached to the other cyclohexane ring. The "trans,trans" designation refers to the stereochemical configuration of both cyclohexane rings, with substituents in the equatorial positions .
Physical and Chemical Properties
The compound exhibits specific physical and chemical properties that make it suitable for application in liquid crystal technologies. These properties are influenced by its molecular structure, particularly the trans configuration and the presence of fluorine atoms.
Physical Properties
| Property | Value |
|---|---|
| Physical State at Room Temperature | Solid (white to almost white crystalline powder) |
| Melting Point | 125 °C |
| Boiling Point | 446.631 °C at 760 mmHg |
| Density | 1.015 g/cm³ at 20 °C |
| Flash Point | 233.214 °C |
| Vapor Pressure | 0.004 Pa at 25 °C |
| Water Solubility | Low (approximately 900 μg/L at 20 °C) |
| Log P | Approximately 5.7 at 25 °C (estimated based on similar compounds) |
The high melting point and low water solubility are characteristic of liquid crystal compounds and reflect the compound's molecular structure with a rigid bicyclohexyl core and extended aromatic structure .
Synthesis Methods
The synthesis of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) typically involves multiple steps. Several methods have been developed for the synthesis of this compound and related derivatives.
Traditional Lithium Reagent Method
-
Requires anhydrous, anaerobic, low-temperature (below -50 °C) reaction conditions
-
Uses butyllithium, which is highly reactive and potentially dangerous
-
Demands strict operational conditions and significant equipment investment
Grignard Reagent Approach
An alternative approach involves:
-
Using o-difluorobenzene bromide as a starting material
-
Forming a Grignard reagent
-
Performing an addition reaction with substituted cyclohexanone to create the main framework
-
Subsequent transformations to yield the final product
This method offers several advantages:
-
Milder reaction conditions
-
Higher transformation efficiency
-
Improved safety profile
-
Reduced equipment investment
Example Synthesis Procedure
A typical synthesis procedure might involve:
-
Preparation of 2,3-difluoro-4-ethoxybromobenzene from 2,3-difluoroethoxybenzene using bromination with iron powder as a catalyst
-
Formation of the Grignard reagent from the bromobenzene derivative
-
Reaction with 4-pentylcyclohexanone to form an intermediate alcohol
-
Dehydration to form an olefin intermediate
-
Hydrogenation to produce the desired trans,trans configuration
Applications in Liquid Crystal Technology
(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) and related compounds are primarily used as components in liquid crystal displays (LCDs) and other electro-optical devices.
Use in Display Technologies
The compound serves as a dielectric material in liquid crystal displays, where its optical properties can be influenced by an applied voltage. It is particularly suitable for:
-
Twisted nematic (TN) cells
-
Super-twisted nematic (STN) cells
-
Super-birefringence effect (SBE) cells
Key Performance Characteristics
When used in liquid crystal mixtures, the compound contributes to:
-
Low threshold potentials
-
Short response times
-
High contrast in display cells
-
Broad operating temperature range (typically -30°C to +80°C)
Structural Features and Their Significance
The specific structural features of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) contribute significantly to its properties and applications.
Importance of the Trans Configuration
The trans,trans configuration is critical for:
-
Molecular rigidity and stability
-
Liquid crystalline properties
-
Optimal alignment in electric fields
Research has shown that cis formamides are more hydrophobic than corresponding trans isomers, suggesting that the trans configuration in this compound likely contributes to specific molecular interactions and alignment properties .
Role of Fluorine Substitution
The 2,3-difluoro substitution pattern on the phenyl ring contributes to:
-
Enhanced dielectric anisotropy (Δε) - particularly negative dielectric anisotropy
-
Broadened nematic phase range
-
Improved solubility in liquid crystal mixtures
-
Modified viscosity properties compared to non-fluorinated analogs
A quantum chemical calculation study on related compounds with 2,3-difluorophenyl moieties suggested that the specific arrangement of the fluorine atoms is responsible for the large negative dielectric anisotropy value, which is a desirable property for certain display applications .
Comparative Analysis with Related Compounds
(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) is part of a larger family of liquid crystal compounds. Comparing it with similar compounds provides insight into structure-property relationships.
Comparison with Propyl Analog
The propyl analog, (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) (CAS: 123560-48-5), differs only in the length of the alkyl chain:
| Property | Pentyl Derivative | Propyl Derivative |
|---|---|---|
| Molecular Formula | C₂₅H₃₈F₂O | C₂₃H₃₄F₂O |
| Molecular Weight | 392.57 g/mol | 364.51 g/mol |
| Melting Point | 125 °C | 77-81 °C |
| Liquid Crystal Phase Range | Broader | Narrower |
The longer pentyl chain in the target compound typically:
-
Lowers the melting point
-
Increases the temperature range of the mesophase
-
Modifies the viscosity properties
Effect of Phenyl Substitution Patterns
Studies on related compounds have shown that the position of fluorine atoms on the phenyl ring significantly affects the properties:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume